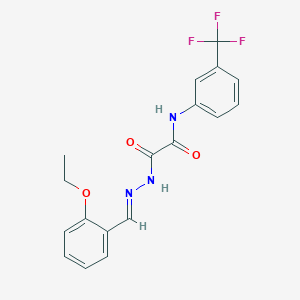
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea (CNU) is a synthetic chemical compound that belongs to the nitrosourea family. It is a potent alkylating agent that has been used in cancer chemotherapy. CNU has shown potential in the treatment of various types of cancers, including brain tumors, melanoma, and breast cancer.
Mecanismo De Acción
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea exerts its anticancer effects by alkylating DNA, which leads to the inhibition of DNA replication and cell division. It also induces DNA damage, which triggers apoptosis or programmed cell death. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been shown to be effective against both rapidly dividing and non-dividing cancer cells.
Biochemical and Physiological Effects:
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been shown to induce DNA damage and activate DNA repair mechanisms in cancer cells. It also inhibits the activity of DNA polymerase, which is required for DNA replication. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been shown to cross the blood-brain barrier, making it an effective treatment option for brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in lab experiments include its potent anticancer properties, its ability to cross the blood-brain barrier, and its effectiveness against both rapidly dividing and non-dividing cancer cells. The limitations of using 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in lab experiments include its potential toxicity, its narrow therapeutic index, and its potential to induce DNA damage in healthy cells.
Direcciones Futuras
1. Development of new 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea derivatives with improved efficacy and reduced toxicity.
2. Investigation of the use of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in combination with other chemotherapeutic agents.
3. Evaluation of the potential of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in the treatment of other types of cancers.
4. Development of new drug delivery systems to improve the bioavailability of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea.
5. Investigation of the use of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in combination with immunotherapeutic agents.
6. Investigation of the potential of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in the treatment of drug-resistant cancers.
Conclusion:
In conclusion, 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea (1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea) is a potent alkylating agent that has shown potential in the treatment of various types of cancers. Its mechanism of action involves the inhibition of DNA replication and cell division, as well as the induction of DNA damage and apoptosis. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been extensively studied for its anticancer properties and has been used in several clinical trials. However, its potential toxicity and narrow therapeutic index are limitations that need to be addressed. Future research should focus on the development of new 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea derivatives with improved efficacy and reduced toxicity, as well as the investigation of the use of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in combination with other chemotherapeutic and immunotherapeutic agents.
Métodos De Síntesis
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea can be synthesized by the reaction of 1,3-dihydroxyacetone with 2-chloroethylamine hydrochloride followed by nitrosation with sodium nitrite. The reaction yields 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been extensively studied for its anticancer properties. It has been used in several clinical trials as a chemotherapeutic agent for the treatment of brain tumors, melanoma, and breast cancer. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN3O4/c7-1-2-10(9-14)6(13)8-5(3-11)4-12/h5,11-12H,1-4H2,(H,8,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZILCYKPLQLEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(C(=O)NC(CO)CO)N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)









![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)